molecular formula C26H25NO3 B1265759 6'-(Diethylamino)-1',3'-dimethylfluoran CAS No. 21934-68-9

6'-(Diethylamino)-1',3'-dimethylfluoran

Cat. No. B1265759
CAS RN: 21934-68-9
M. Wt: 399.5 g/mol
InChI Key: XUFBVJQHCCCPNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DEADF and its derivatives involves multiple steps, including the reaction of chloro-6'-diethylaminofluoran with diphenols in the presence of potassium carbonate to produce bis-fluoran compounds. These processes highlight the complexity and the specific conditions required for the successful synthesis of DEADF derivatives (Patel, Patel, Patel, & Patel, 2003).

Molecular Structure Analysis

The molecular structure of DEADF derivatives has been elucidated through various analytical techniques. For instance, X-ray diffraction and NMR spectroscopy have been used to determine the crystal structure and molecular configurations, providing insight into the compound's structural integrity and stability under different conditions (Li, Ding, Tian, Liu, Zhang, Xu, & Ouyang, 2006).

Chemical Reactions and Properties

DEADF exhibits unique chemical behaviors and properties. The compound's ability to undergo various chemical reactions, including color changes in acidic media, underscores its potential application in creating reversible thermochromic materials. This characteristic is particularly relevant for the development of materials that can visually respond to temperature changes (Patel, Patel, & Patel, 2005).

Physical Properties Analysis

The physical properties of DEADF, such as crystal structure and stability, have been extensively studied. The determination of crystal packing and intermolecular interactions through single crystal X-ray diffraction techniques reveals the compound's solid-state characteristics and provides insights into its potential applications in material science (Stepina, Stepanovs, Mieriņa, & Jure, 2015).

Chemical Properties Analysis

DEADF's chemical properties, including its reactivity with various chemical agents and conditions, have been the subject of research aimed at understanding and expanding its applications. The compound's synthesis processes, reaction mechanisms, and product yield under different conditions are critical for optimizing its use in various industrial and research settings (Hino & Sato, 1974).

Scientific Research Applications

Photodynamic Therapy Potential

One significant application of compounds related to 6'-(Diethylamino)-1',3'-dimethylfluoran is in the field of photodynamic therapy. Axially substituted silicon phthalocyanines, which are structurally similar to 6'-(Diethylamino)-1',3'-dimethylfluoran, have been found to exhibit excellent phototoxicity against human neuroblastoma cell lines, indicating their potential in cancer treatment. These compounds are non-aggregated and have shown significant DNA cleavage and cytotoxic effects when activated by light, making them promising candidates for photodynamic therapy (Barut et al., 2020).

Thermochromic Materials

3,6-Disubstituted fluorans, including those with diethylamino groups, have been synthesized for use in reversible thermochromic materials. These fluorans exhibit a change in color in response to temperature variations. This property can be exploited in various applications such as thermal sensors and indicators in a range of industries (Patel et al., 2005).

Color Change in Acidic Media

Research has demonstrated that fluoran compounds, including those containing 6'-(Diethylamino)-1',3'-dimethylfluoran, change their color in acidic media. This characteristic can be utilized in pH sensors and indicators, providing visual cues in response to changes in the acidity of the environment (Patel et al., 2003).

Analysis of UV-Visible Absorption Spectra

The UV-visible absorption spectra of unsymmetrical fluoran dyes, closely related to 6'-(Diethylamino)-1',3'-dimethylfluoran, have been analyzed to understand their coloring and decoloring reactions. Such analyses are crucial in the development of dyes and pigments for various applications, including printing, textiles, and color-changing materials (Hoshiba et al., 2002).

Solid State Structure Analysis

Studies involving compounds like 5-[2-(N,N-diethylamino)ethoxy]-4,7-dimethylcoumarins, which share functional group similarities with 6'-(Diethylamino)-1',3'-dimethylfluoran, have provided insights into their solid-state structure. Such information is vital for the development of materials with specific properties and applications, particularly in the field of materials science (Ostrowska et al., 2015).

properties

IUPAC Name

6'-(diethylamino)-1',3'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO3/c1-5-27(6-2)18-11-12-21-22(15-18)29-23-14-16(3)13-17(4)24(23)26(21)20-10-8-7-9-19(20)25(28)30-26/h7-15H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFBVJQHCCCPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(C=C(C=C5O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885184
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-1',3'-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-(Diethylamino)-1',3'-dimethylfluoran

CAS RN

21934-68-9
Record name 6′-(Diethylamino)-1′,3′-dimethylspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21934-68-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(diethylamino)-1',3'-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021934689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-1',3'-dimethyl-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-1',3'-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-(diethylamino)-1',3'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.592
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Wang, X Jiang, P Cui, M Sheng, X Gong… - … Applied Materials & …, 2021 - ACS Publications
Electrochromic materials have great application in soft displays and devices, but the application of ideal electrochromic textiles still faces challenges owing to the inconvenience of a …
Number of citations: 44 pubs.acs.org
Y Li, K Li, L Wang, Y He, J He, H Hou… - Journal of Materials …, 2017 - pubs.rsc.org
Fluoran dyes have been widely used as chromogenic reagents in piezochromic and thermochromic materials due to their intrinsic halochromic properties. However, reports on fluoran-…
Number of citations: 24 pubs.rsc.org
J Gao, K Wu, Z Xie, J Li, S Li - Composites Science and Technology, 2023 - Elsevier
Thermochromic phase change composites (TPC) exhibit versatile functions under electrothermal stimuli, which are extensively applied as packaging, insulation and circuit components …
Number of citations: 0 www.sciencedirect.com
S Liu, Z Liu, J Wang, X Ding, X Meng - Case Studies in Thermal …, 2023 - Elsevier
Thermochromic materials can adjust their formal reflectivity in response to changes in ambient temperature, so they offer a means of achieving seasonal thermal control and have been …
Number of citations: 1 www.sciencedirect.com
Q Feng, Y Li, G Shi, L Wang, W Zhang, K Li… - Journal of Materials …, 2016 - pubs.rsc.org
In this work, a novel photo-controllable third-order nonlinear optical (NLO) switch based on a rhodamine B salicylaldehyde hydrazone metal complex was developed. The complex was …
Number of citations: 50 pubs.rsc.org
J Sopuch - 2016 - dk.upce.cz
V této práci bylo cílem vyhodnotit změnu barevnosti termochromních systémů na bázi molekulárních komplexů s přenosem náboje. Připraveny byly systémy, které se lišily v použitém …
Number of citations: 0 dk.upce.cz

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